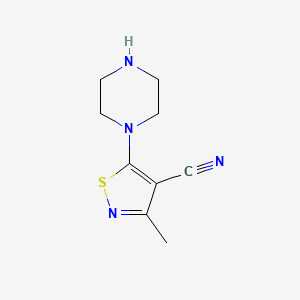

3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile

CAS No.: 1803592-90-6

Cat. No.: VC2894104

Molecular Formula: C9H12N4S

Molecular Weight: 208.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803592-90-6 |

|---|---|

| Molecular Formula | C9H12N4S |

| Molecular Weight | 208.29 g/mol |

| IUPAC Name | 3-methyl-5-piperazin-1-yl-1,2-thiazole-4-carbonitrile |

| Standard InChI | InChI=1S/C9H12N4S/c1-7-8(6-10)9(14-12-7)13-4-2-11-3-5-13/h11H,2-5H2,1H3 |

| Standard InChI Key | BVFBJODHCIYRQL-UHFFFAOYSA-N |

| SMILES | CC1=NSC(=C1C#N)N2CCNCC2 |

| Canonical SMILES | CC1=NSC(=C1C#N)N2CCNCC2 |

Introduction

Physical and Chemical Properties

3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile is characterized by specific physical and chemical properties that define its behavior in various chemical environments. The following table provides a comprehensive overview of these properties:

| Property | Value |

|---|---|

| CAS Number | 1803592-90-6 |

| Molecular Formula | C₉H₁₂N₄S |

| Molecular Weight | 208.29 g/mol |

| IUPAC Name | 3-methyl-5-piperazin-1-yl-1,2-thiazole-4-carbonitrile |

| Standard InChI | InChI=1S/C9H12N4S/c1-7-8(6-10)9(14-12-7)13-4-2-11-3-5-13/h11H,2-5H2,1H3 |

| Standard InChIKey | BVFBJODHCIYRQL-UHFFFAOYSA-N |

| SMILES | CC1=NSC(=C1C#N)N2CCNCC2 |

| Canonical SMILES | CC1=NSC(=C1C#N)N2CCNCC2 |

| PubChem Compound | 100757385 |

The compound features a thiazole ring with a methyl group at position 3, a cyano group at position 4, and a piperazine ring attached at position 5. This structural arrangement contributes to its unique chemical reactivity and potential biological activities .

Structural Characteristics

Core Thiazole Ring

The 1,2-thiazole core of the compound consists of a five-membered heterocyclic ring containing one sulfur atom and one nitrogen atom. This core structure is known for its versatility in medicinal chemistry and contributes significantly to the compound's chemical behavior. The thiazole ring provides rigidity to the molecule and serves as an important pharmacophore in many bioactive compounds .

Functional Groups

The compound contains several key functional groups that influence its reactivity:

-

Methyl Group (Position 3): Provides electron-donating properties and affects the electronic distribution within the thiazole ring.

-

Carbonitrile Group (Position 4): Serves as an electron-withdrawing group, potentially enhancing the compound's ability to interact with biological targets through hydrogen bonding and dipole interactions.

-

Piperazine Moiety (Position 5): Introduces a basic nitrogen-containing heterocycle that can participate in acid-base interactions and hydrogen bonding. The piperazine ring often contributes to improved solubility and pharmacokinetic properties .

Structural Conformations

Synthesis Methods

Specific Synthesis Pathways

Based on synthetic routes for similar compounds, a potential synthesis pathway for 3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile might involve:

-

Formation of the thiazole core structure with appropriate substituents at positions 3 and 4.

-

Introduction of a leaving group at position 5 of the thiazole ring.

-

Nucleophilic substitution with piperazine to introduce the piperazinyl moiety at position 5 .

For example, related compounds like 2-phenyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile have been synthesized through multi-step processes involving:

-

Preparation of tert-butyl 4-(4-cyano-2-phenyl-1,3-oxazol-5-yl)piperazine-1-carboxylate

-

Deprotection of the Boc group using gaseous HCl

Adapting this approach to thiazole chemistry could provide a viable route to the target compound.

Research Applications

Medicinal Chemistry Applications

Based on research with similar thiazole derivatives, 3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile may find applications in:

-

Drug Development: As a building block or scaffold for the development of novel therapeutic agents.

-

SAR Studies: As a model compound for understanding structure-activity relationships in thiazole-based pharmaceuticals.

-

Fragment-Based Drug Discovery: As a fragment in the construction of larger, biologically active molecules .

Chemical Research

Beyond biological applications, the compound may serve as:

-

Synthetic Intermediate: For the preparation of more complex heterocyclic systems.

-

Coordination Chemistry: As a ligand for metal complexes, similar to other thiazole derivatives that have shown utility in catalysis .

-

Material Science: As a precursor for advanced materials with specialized electronic or optical properties .

Comparative Analysis with Related Compounds

Structural Analogues

To better understand the properties of 3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile, it is valuable to compare it with structurally related compounds:

Functional Analogues

Compounds with similar functional groups but different core structures can provide insights into the potential applications of 3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile:

-

Pyrazole-4-carbonitrile derivatives: Share the carbonitrile functionality and have demonstrated catalytic applications .

-

Piperazine-containing heterocycles: Often used in medicinal chemistry for their improved pharmacokinetic properties and ability to interact with multiple biological targets .

Future Research Directions

Synthesis Optimization

Future research could focus on developing optimized synthetic routes for 3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile, potentially employing:

-

Green chemistry approaches with reduced environmental impact

-

One-pot synthesis methods to improve efficiency

Biological Evaluation

Comprehensive biological screening of 3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile could reveal:

-

Specific antimicrobial activities against resistant pathogens

-

Potential anticancer properties through targeted screening

Computational Studies

Computational approaches could provide valuable insights into:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume